molecular formula C22H23NO5 B11398736 N-(4-methoxybenzyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

N-(4-methoxybenzyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B11398736
M. Wt: 381.4 g/mol
InChI Key: HTRKUAPVSXVEKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxybenzyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic acetamide derivative featuring a coumarin (2H-chromen-2-one) core substituted with methoxy and methyl groups at positions 4, 5, and 5. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with bioactive acetamide derivatives reported in the literature .

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C22H23NO5/c1-13-9-18(27-4)21-14(2)17(22(25)28-19(21)10-13)11-20(24)23-12-15-5-7-16(26-3)8-6-15/h5-10H,11-12H2,1-4H3,(H,23,24)

InChI Key

HTRKUAPVSXVEKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3=CC=C(C=C3)OC)C)C(=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzylamine and 5-methoxy-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid.

    Condensation Reaction: The carboxylic acid group of 5-methoxy-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. This is followed by the addition of 4-methoxybenzylamine to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable electrophiles.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Core Heterocyclic Scaffolds

The coumarin core distinguishes the target compound from analogs bearing imidazo[2,1-b]thiazole (e.g., compounds 5k–5n in and ) or quinazoline (e.g., compounds 38–40 in ) systems. Coumarins are known for their planar aromatic structure, which facilitates π-π stacking interactions in biological targets, whereas imidazothiazoles and thiazoles exhibit varied electronic properties due to sulfur and nitrogen atoms .

Substituent Effects

  • Methoxybenzyl Groups : The 4-methoxybenzyl group is shared with compounds 5k, 5l (), and S22 (). This group enhances lipophilicity and may influence binding to hydrophobic pockets in enzymes like VEGFR2, as seen in compound 5l (IC50 = 1.4 μM against MDA-MB-231 cells) .
  • Chlorophenyl and Fluorobenzyl Groups: Compounds 5l and 5n () incorporate halogen substituents, which improve metabolic stability and target affinity compared to non-halogenated analogs.

Pharmacological Activity

For example:

  • Compound 5l (imidazothiazole derivative) inhibits VEGFR2 (5.72% at 20 μM) and shows selectivity for MDA-MB-231 cells (IC50 = 1.4 μM) .
  • Phenoxy acetamides () with methoxyphenyl groups (e.g., compound 38) exhibit broad anti-cancer activity, highlighting the role of methoxy substituents in modulating cell permeability .

Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₂H₂₃NO₅ 381.42 Coumarin, 4-methoxybenzyl
5k () C₃₀H₃₀N₆O₂S 538.66 Imidazothiazole, methoxybenzyl
5l () C₃₀H₂₉ClN₆O₂S 573.11 Chlorophenyl, methoxybenzyl
IV-20 () C₂₄H₂₇ClN₂O₃ 426.17 Chlorophenyl, tert-butyl

The target compound’s lower molecular weight (381.42 g/mol) compared to 5k (538.66 g/mol) may enhance bioavailability, while the absence of halogens contrasts with 5l and IV-20.

Biological Activity

N-(4-methoxybenzyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic compound that belongs to the class of chromone derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in anticancer and antioxidative applications. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from the appropriate chromone derivatives. The general synthetic route includes:

  • Formation of the Chromone Core : The initial step often involves the condensation of phenolic compounds with appropriate aldehydes or ketones to form the chromone structure.
  • Substitution Reactions : The introduction of methoxy and acetamide groups is achieved through electrophilic aromatic substitution or nucleophilic substitution methods.
  • Purification : The product is purified using techniques such as recrystallization or chromatography.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably:

  • MCF-7 Cells : The compound demonstrated an IC50 value of approximately 3.1 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity (as seen in similar studies of methoxy-substituted compounds) .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Telomerase Inhibition : Similar compounds have shown telomerase inhibitory activity, which is crucial for cancer cell immortality. The inhibition leads to cell cycle arrest and apoptosis in cancer cells .
  • Antioxidative Properties : The presence of methoxy groups enhances the antioxidative capacity of the compound, potentially reducing oxidative stress in cells and contributing to its anticancer effects .

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity:

SubstituentImpact on Activity
Methoxy GroupsIncrease lipophilicity and enhance biological activity
Acetamide GroupContributes to the overall stability and reactivity of the molecule

Study 1: Antiproliferative Effects

A study published in 2024 evaluated various N-substituted benzimidazole carboxamides with methoxy substitutions and found that derivatives similar to this compound exhibited strong antiproliferative activity against MCF-7 cells .

Study 2: Telomerase Inhibition

Another investigation focused on chromone derivatives demonstrated that several compounds effectively inhibited telomerase activity with IC50 values lower than 1 µM, suggesting that this compound could follow a similar pathway .

Study 3: Antioxidative Activity

Research has shown that methoxy-substituted compounds possess significant antioxidative properties compared to standard antioxidants like BHT, indicating potential for therapeutic applications in oxidative stress-related diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.